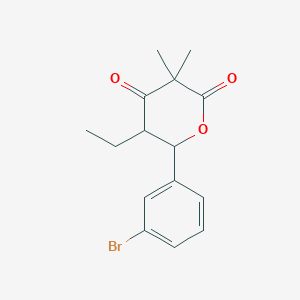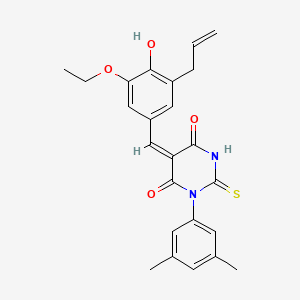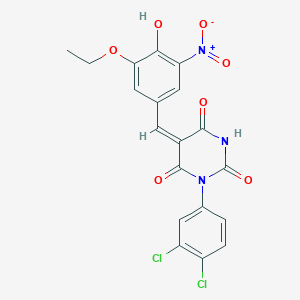![molecular formula C24H18BrClN2O3 B5915899 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide](/img/structure/B5915899.png)
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide, also known as AB1010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide involves the inhibition of tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, and differentiation. This compound also modulates the immune response by inhibiting the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide is its high potency and selectivity for tyrosine kinases, which makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide, including the development of more potent and selective inhibitors, the identification of new targets for this compound, and the investigation of its potential therapeutic applications in various diseases. Additionally, the development of novel formulations and delivery methods may overcome the limitations of this compound's poor solubility and improve its efficacy in vivo.
Métodos De Síntesis
The synthesis of N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide involves several chemical reactions, including the condensation of 4-acetylbenzenamine and 4-chlorobenzaldehyde to form 1-(4-acetylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, which is then reacted with N-bromosuccinimide to yield this compound. The purity of the compound is ensured through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-bromobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several tyrosine kinases, including c-Kit, PDGFR, and Src, which play critical roles in cell proliferation, survival, and differentiation. This compound has also been shown to modulate the immune response by inhibiting the activation and proliferation of T cells and B cells.
Propiedades
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O3/c1-15(29)17-8-12-19(13-9-17)27-24(31)22(14-16-6-10-18(26)11-7-16)28-23(30)20-4-2-3-5-21(20)25/h2-14H,1H3,(H,27,31)(H,28,30)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROEPQWQDLDGH-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5915821.png)
![1-(2,3-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5915824.png)
![3-(4-chloro-3-nitrophenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5915840.png)
![methyl {2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915845.png)

![4-[4-(4-chlorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915854.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915863.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-chlorobenzamide](/img/structure/B5915870.png)
![4-methyl-N-[4-oxo-3-{[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5915873.png)


![N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915891.png)

